molecular formula C9H12ClN3O3S B8343698 4-Chloro-3-{[(ethylamino)carbonyl]amino}benzenesulfonamide

4-Chloro-3-{[(ethylamino)carbonyl]amino}benzenesulfonamide

Cat. No. B8343698
M. Wt: 277.73 g/mol
InChI Key: VWIIFCKMVDVHOF-UHFFFAOYSA-N
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Patent
US08049006B2

Procedure details

To 3-amino-4-chlorobenzenesulfonamide (420 mg) in tetrahydrofuran (2 ml) solution, ethylisocyanate (180 μl) was added and the mixture was stirred under heating and reflux for 15 hours. The reaction solution was concentrated, then the residue was recrystallized from chloroform/methanol to obtain the title compound as a crude product (550 mg).
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
180 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[Cl:8].[CH2:13]([N:15]=[C:16]=[O:17])[CH3:14]>O1CCCC1>[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([S:9]([NH2:12])(=[O:11])=[O:10])=[CH:3][C:2]=1[NH:1][C:16]([NH:15][CH2:13][CH3:14])=[O:17]

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
NC=1C=C(C=CC1Cl)S(=O)(=O)N
Name
Quantity
180 μL
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from chloroform/methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)NCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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